molecular formula C25H20N4O2S2 B3684307 7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one

7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one

Cat. No.: B3684307
M. Wt: 472.6 g/mol
InChI Key: YFXXQOQCSYBKOS-UHFFFAOYSA-N
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Description

“7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[76002,6010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one” is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one” typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as 4-methylphenyl derivatives and phenacylsulfanyl compounds. These intermediates are then subjected to cyclization reactions under controlled conditions to form the tetracyclic core. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one” can undergo various chemical reactions, including:

    Oxidation: The sulfur and phenyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the aromatic rings or sulfur-containing groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce modified aromatic rings or sulfur-containing groups.

Scientific Research Applications

Chemistry

In chemistry, “7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its tetracyclic structure and functional groups could enable it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical reactions may allow it to be modified into derivatives with enhanced biological activity, such as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, “this compound” can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of “7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups and tetracyclic structure enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one: can be compared with other tetracyclic compounds containing sulfur and nitrogen atoms.

    Phenacylsulfanyl derivatives: Compounds with similar phenacylsulfanyl groups but different core structures.

    Tetrazatetracyclic compounds: Molecules with similar tetracyclic frameworks but varying substituents.

Uniqueness

The uniqueness of “7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[76002,6010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one” lies in its specific combination of functional groups and tetracyclic structure

Properties

IUPAC Name

7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c1-15-10-12-17(13-11-15)28-22(31)21-18-8-5-9-20(18)33-23(21)29-24(28)26-27-25(29)32-14-19(30)16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXXQOQCSYBKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NN=C4SCC(=O)C5=CC=CC=C5)SC6=C3CCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one
Reactant of Route 2
Reactant of Route 2
7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one
Reactant of Route 3
Reactant of Route 3
7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one
Reactant of Route 4
Reactant of Route 4
7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one
Reactant of Route 5
Reactant of Route 5
7-(4-methylphenyl)-3-phenacylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one

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